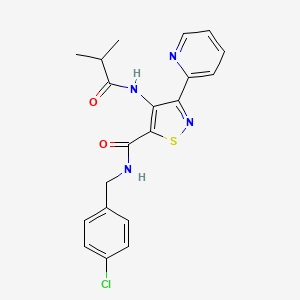
3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid is a derivative of furan and thiazole, which are heterocyclic compounds. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The thiazole ring is a five-membered ring containing both sulfur and nitrogen. This compound is of interest due to the biological activities associated with furan and thiazole derivatives.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids with a furan nucleus have been synthesized with yields ranging from 48-94% by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding hydrogenolysis of bromine on the thiophene nucleus . Although the exact synthesis of this compound is not detailed, similar methodologies could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of this compound would feature a propanoic acid backbone with a furan ring and a thiazole ring. The furan ring would be linked to the thiazole via a carboxamide group. The presence of these heterocycles is known to influence the electronic distribution and chemical reactivity of the molecule.
Chemical Reactions Analysis
Compounds with furan and thiazole rings can undergo various electrophilic substitution reactions. For example, N-(5-quinolyl)furan-2-carboxamide, a related compound, has been shown to undergo nitration, bromination, formylation, and acylation . Similarly, 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole has been subjected to bromination, nitration, hydroxymethylation, formylation, and acylation, with the substituent entering exclusively into the 5-position of the furan ring . These reactions could be indicative of the types of chemical transformations that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the furan and thiazole rings. These heterocycles can impact the acidity of the propanoic acid moiety, the solubility of the compound in various solvents, and its melting and boiling points. The exact properties would need to be determined experimentally.
Relevant Case Studies
While there are no direct case studies on this compound, the literature provides insights into the reactivity of similar compounds. For instance, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases has been studied, leading to the formation of thioamides of furylacetic acid . Additionally, the arylation of furan-2-carboxylic acid has been used to synthesize various heterocycles, demonstrating the versatility of furan derivatives in chemical synthesis .
作用機序
Target of Action
Compounds containing thiazole and furan moieties have been found to interact with a variety of biological targets . Thiazole derivatives, for instance, have been associated with antimicrobial, antifungal, antiviral, and antitumor activities . Similarly, indole derivatives, which share structural similarities with furan, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions, leading to changes in cellular processes .
Biochemical Pathways
Thiazole and furan derivatives have been associated with a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Given the biological activities associated with thiazole and furan derivatives, it can be speculated that this compound may have potential therapeutic effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-9(15)4-3-7-6-18-11(12-7)13-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFDVLIJANGABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

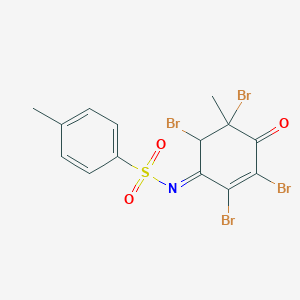

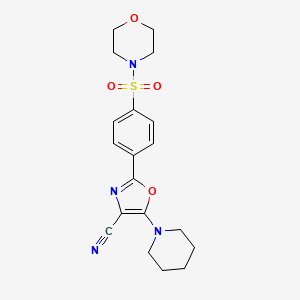
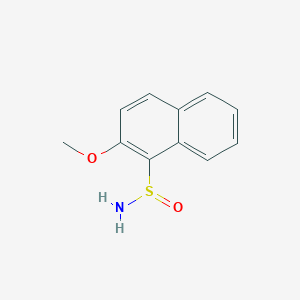


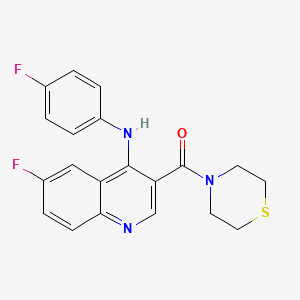
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2504372.png)
![N-[3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2504373.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)
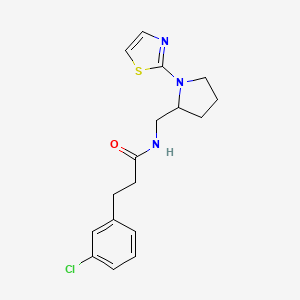
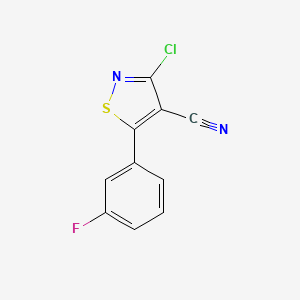
![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)
